molecular formula C13H10N2S B8676452 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 633303-87-4

3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8676452
CAS No.: 633303-87-4
M. Wt: 226.30 g/mol
InChI Key: OCUSABBKPFOIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound is built around the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, a privileged structure in pharmaceutical development known for its similarity to purine bases . The 7-azaindole scaffold is recognized for its significant research value, particularly in the synthesis of novel bioactive molecules. For instance, closely related derivatives have been developed as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a key therapeutic target for inflammatory and central nervous system (CNS) diseases . Other analogs have been investigated for their activity against kinases such as serine/threonine-protein kinase Pim-1, indicating the scaffold's broad utility in oncology research . The specific incorporation of a phenylthio moiety at the 3-position is a strategic modification often employed to modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets. Researchers can utilize this building block to explore structure-activity relationships (SAR) and develop new therapeutic agents for a range of conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

633303-87-4

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H10N2S/c1-2-5-10(6-3-1)16-12-9-15-13-11(12)7-4-8-14-13/h1-9H,(H,14,15)

InChI Key

OCUSABBKPFOIKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CNC3=C2C=CC=N3

Origin of Product

United States

Synthetic Methodologies for 3 Phenylthio 1h Pyrrolo 2,3 B Pyridine and Analogous 1h Pyrrolo 2,3 B Pyridine Derivatives

Established General Synthetic Pathways to the 1H-Pyrrolo[2,3-b]pyridine Core

The assembly of the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), nucleus is a critical first step and has been approached through various synthetic strategies. These methods often involve the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or vice versa.

Cyclocondensation Reactions and Multi-component Approaches

Cyclocondensation reactions represent a fundamental approach to the synthesis of the 1H-pyrrolo[2,3-b]pyridine core. These reactions typically involve the intramolecular cyclization of a suitably substituted pyridine precursor to form the fused pyrrole ring. While specific cyclocondensation routes to the unsubstituted core are foundational, modern organic synthesis has increasingly turned to multi-component reactions (MCRs) for the efficient construction of complex heterocyclic frameworks.

One notable multi-component strategy allows for the synthesis of highly substituted pyrrolo[2,3-b]pyridine derivatives. For instance, a three-component reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines can yield polyfunctionalized tetrahydrocyclopenta researchgate.netrsc.orgpyrrolo[2,3-b]pyridine structures in high yields and with significant diastereoselectivity. organic-chemistry.org Although this method produces a more complex and partially saturated analog, it highlights the power of MCRs in rapidly building molecular complexity around the core azaindole framework. These approaches are valued for their efficiency, atom economy, and the ability to generate diverse molecular scaffolds from simple starting materials in a single step.

Cross-Coupling and Condensation Reactions from Substituted Pyrrole Precursors

The construction of the 1H-pyrrolo[2,3-b]pyridine skeleton can also be achieved by building the pyridine ring onto a pre-existing pyrrole. This often involves cross-coupling and condensation reactions. Palladium-catalyzed cross-coupling reactions, in particular, have become powerful tools for C-C and C-N bond formation in heterocyclic synthesis.

For example, a synthetic strategy for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines employs a sequence of key cross-coupling reactions. nih.gov This approach may start with a functionalized pyrrole and build the pyridine ring, or more commonly, start with a functionalized pyridine and construct the pyrrole moiety. A successful route has been demonstrated that relies on a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C-4 position. nih.gov This highlights how different positions on the core structure can be selectively functionalized using modern catalytic methods.

Reaction TypeKey Reagents/CatalystsBond FormedReference
Suzuki-MiyauraPalladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Boronic acidC-C nih.gov
Buchwald-HartwigPalladium catalyst, Ligand (e.g., RuPhos)C-N nih.gov

Modifications of Classic Indole (B1671886) Synthesis Methods (e.g., Madelung, Fischer Syntheses of Indoles)

Many of the foundational methods for indole synthesis have been adapted for the preparation of their nitrogen-containing bioisosteres, the azaindoles. The Madelung and Fischer indole syntheses are two such classic methods that have been successfully modified to produce the 1H-pyrrolo[2,3-b]pyridine core. rsc.org

The Madelung synthesis involves the intramolecular cyclization of an N-acylated o-toluidine. In its application to 7-azaindoles, this translates to the base-catalyzed cyclization of an N-acyl-2-amino-3-methylpyridine. This method is particularly useful for preparing 7-azaindoles that are unsubstituted at the 2- and 3-positions.

The Fischer indole synthesis is another cornerstone method that has been adapted. This reaction involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone. For the synthesis of 7-azaindoles, a 2-pyridylhydrazone is used as the starting material. The reaction proceeds by heating the hydrazone with an acid catalyst, such as polyphosphoric acid, to induce the nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring fused to the pyridine. rsc.org These modified classical methods remain a staple for the preparation of a variety of substituted and unsubstituted 1H-pyrrolo[2,3-b]pyridines.

Targeted Synthesis of 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine

The introduction of a phenylthio group at the C-3 position of the 1H-pyrrolo[2,3-b]pyridine core requires specific and regioselective synthetic methods. The C-3 position of 7-azaindole is analogous to the C-3 position of indole and is similarly nucleophilic, making it a prime target for electrophilic substitution.

Regioselective C-3 Chalcogenation of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridines)

Direct C-H functionalization is a highly efficient strategy for introducing substituents onto a heterocyclic core. For the synthesis of this compound, a direct and regioselective C-3 sulfenylation of the 7-azaindole nucleus has been developed.

An iodine-catalyzed method provides an effective route for this transformation. This approach facilitates the regioselective C-3 sulfenylation, as well as selenylation, thiocyanation, and selenocyanation, of NH-free 7-azaindoles. The reaction typically employs thiophenols, diselenides, or their respective potassium salts in the presence of an iodine catalyst and an oxidant like dimethyl sulfoxide (B87167) (DMSO). This system allows for the formation of a diverse range of C-3 chalcogenated 7-azaindoles in good to excellent yields. The versatility of this method makes it a valuable tool for accessing compounds like this compound and its analogs.

ReactionReagentsCatalyst SystemPositionReference
C-3 SulfenylationThiophenolI₂/DMSOC-3

Conversions from Oxidized Analogues (e.g., this compound 7-oxide)

An alternative synthetic route involves the functionalization of an oxidized precursor, such as a 7-azaindole N-oxide, followed by deoxygenation. The N-oxide group activates the pyridine ring, altering its reactivity and enabling site-selective functionalization that might be difficult to achieve otherwise. After the desired substituent has been introduced, the N-oxide can be removed.

Various methods are available for the deoxygenation of aza-aromatic N-oxides. These methods can be highly chemoselective, allowing for the removal of the oxygen atom without affecting other functional groups in the molecule. organic-chemistry.org Reagents such as indium in the presence of pivaloyl chloride have been shown to effectively deoxygenate quinoline (B57606) N-oxide to quinoline in high yield, a transformation that is analogous to the deoxygenation of a 7-azaindole N-oxide. organic-chemistry.org Other sustainable methods, for example using iodide as a catalyst with formic acid, have also been developed for this purpose. rsc.org Therefore, a synthetic sequence could involve the C-3 sulfenylation of a 7-azaindole 7-oxide followed by a deoxygenation step to yield the final this compound. This two-step process provides a strategic alternative to direct C-H functionalization.

Advanced Synthetic Strategies for Diverse Substitution Patterns on the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The functionalization of the 1H-pyrrolo[2,3-b]pyridine ring system is crucial for creating a wide array of derivatives with tailored properties. Advanced strategies have been developed to introduce various substituents at different positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.

Introduction of Phenylthio and Other Sulfenyl Moieties

The introduction of sulfenyl groups, particularly the phenylthio moiety, at the C3-position of the 1H-pyrrolo[2,3-b]pyridine nucleus is a key transformation for generating compounds with potential biological activities. The C3-position is generally the most nucleophilic and prone to electrophilic substitution.

A notable method for the regioselective C3-sulfenylation of the 7-azaindole core involves the use of N-sulfonyl protected starting materials. This strategy employs sulfonyl chlorides as the sulfur source and is promoted by tetrabutylammonium (B224687) iodide (TBAI). The reaction proceeds under metal-free conditions and demonstrates a broad substrate scope, affording 3-thio-7-azaindoles in moderate to good yields. A key feature of this transformation is the dual role of TBAI, which acts as both a promoter for the sulfenylation and a reagent for the subsequent desulfonylation, providing the N-H free product. The reaction is typically carried out in a solvent such as DMF at elevated temperatures.

Protecting Group (N-SO2R)Sulfonyl Chloride (ArSO2Cl)Yield (%)
TosylBenzenesulfonyl chloride73-91
Mesitylenesulfonyl4-Methylbenzenesulfonyl chloride85
2-Naphthalenesulfonyl4-Methoxybenzenesulfonyl chloride96
Methylsulfonyl4-tert-Butylbenzenesulfonyl chloride78

While direct electrophilic sulfenylation of unprotected 1H-pyrrolo[2,3-b]pyridine with reagents like N-(phenylthio)succinimide or N-(phenylthio)phthalimide has been reported for indoles, specific examples for the 7-azaindole system are less common in the literature. However, these reagents are known to be effective for the α-sulfenylation of various carbonyl compounds and indoles, often catalyzed by a Lewis acid such as magnesium bromide. This suggests a potential avenue for the direct C3-sulfenylation of 7-azaindole under appropriate conditions.

Functionalization with Active Methylene (B1212753) Compounds and Aromatic Fragments

The introduction of carbon-based substituents at the C3-position of the 1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through various condensation and coupling reactions.

Knoevenagel Condensation:

A powerful method for forming new carbon-carbon bonds is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. For the 1H-pyrrolo[2,3-b]pyridine system, 7-azaindole-3-carboxaldehyde serves as a key intermediate. While specific studies on the Knoevenagel condensation of 7-azaindole-3-carboxaldehyde are not extensively detailed, the analogous reactions with indole-3-carboxaldehyde (B46971) are well-documented and provide a strong precedent. These reactions yield a variety of indole-3-yl derivatives and are known to proceed with a range of active methylene compounds.

Table 2: Examples of Knoevenagel Condensation with Indole-3-carboxaldehyde

Active Methylene CompoundCatalystProduct Type
MalononitrilePiperidine2-(1H-indol-3-ylmethylene)malononitrile
Ethyl cyanoacetatePiperidineEthyl 2-cyano-3-(1H-indol-3-yl)acrylate
CyanoacetamidePiperidine2-Cyano-3-(1H-indol-3-yl)acrylamide

Coupling with Aromatic Fragments:

The direct coupling of 1H-pyrrolo[2,3-b]pyridine with aromatic fragments represents an efficient strategy for constructing more complex molecular architectures. Aza-Friedel-Crafts-type reactions with cyclic imines, such as 3,4-dihydroisoquinoline (B110456) and its derivatives, have been shown to proceed at the C3-position of 7-azaindole. These reactions can be performed under solvent-free conditions, often facilitated by microwave irradiation, to afford 3-substituted 7-azaindole derivatives.

Emerging Methodologies in 1H-Pyrrolo[2,3-b]pyridine Synthesis (e.g., environmentally friendly approaches)

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. Several synthetic routes to 1H-pyrrolo[2,3-b]pyridine derivatives have been adapted to microwave conditions. For instance, iron-catalyzed cyclization reactions of o-haloaromatic amines with terminal alkynes to form the 7-azaindole core can be efficiently performed under microwave irradiation. nih.gov This approach offers a rapid and economical route to a diverse range of 7-azaindoles. nih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. While specific applications to the synthesis of this compound are not widely reported, ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including pyrazole (B372694) and 1,2,4-triazole (B32235) derivatives. mdpi.comarabjchem.org This suggests its potential applicability to the synthesis of 7-azaindole derivatives.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including some fused pyridine systems, has been successfully demonstrated in flow reactors. This methodology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. While the application of flow chemistry to the synthesis of this compound is still an emerging area, it holds promise for the development of more efficient and safer manufacturing processes for this important class of compounds.

Spectroscopic and Analytical Characterization of 3 Phenylthio 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H-NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In derivatives of 1H-pyrrolo[2,3-b]pyridine, the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as those on any substituents, produce characteristic signals. For instance, in the derivative 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, the aromatic protons appear in the δ 6.88–8.45 ppm range, while the methoxy (B1213986) protons show singlets at δ 3.70 and 3.76 ppm. The amino group protons are observed as a broad singlet at δ 5.77 ppm. ajol.info

¹³C-NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atoms of the fused pyrrolopyridine core typically resonate in the aromatic region of the spectrum. In the aforementioned derivative, the carbon signals for the pyrrolopyridine core and attached phenyl rings span from δ 80.50 to 157.18 ppm, with the carbonitrile (CN) carbon appearing at δ 118.15 ppm. ajol.info

The table below presents representative NMR data for a substituted 1H-pyrrolo[2,3-b]pyridine derivative.

ajol.info
TechniqueChemical Shift (δ ppm)Assignment
¹H-NMR (DMSO-d₆)3.70 (s, 3H), 3.76 (s, 3H)-OCH₃ protons
5.77 (s, 2H, br)-NH₂ protons
6.88-7.85 (m, 10H)Aromatic protons
8.45 (s, 1H)Aromatic proton
¹³C-NMR (DMSO-d₆)55.98, 56.12-OCH₃ carbons
80.50-157.18Aromatic and Heterocyclic carbons
118.15-CN carbon

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For derivatives of 1H-pyrrolo[2,3-b]pyridine, the molecular ion peak (M⁺) confirms the molecular weight. For example, the HRMS (ESI) data for a trifluoromethyl-substituted derivative, C₁₆H₁₁F₆N₂O₂⁺, showed a calculated m/z of 377.0719 for [M+H]⁺, with the found value being 377.0684, confirming its elemental composition. The fragmentation patterns observed in the mass spectrum can reveal the structure of different parts of the molecule, corresponding to the loss of stable fragments like phenyl groups, cyano groups, or side chains. nih.gov

nih.gov
CompoundFormulaIonCalculated m/zFound m/z
3-((3,4-dimethoxyphenyl)methylene)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineC₁₈H₁₃F₃N₂O₂[M+H]⁺361.0770361.0770

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine and its derivatives, characteristic absorption bands are expected.

The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the range of 3100-3500 cm⁻¹. The C-H stretching of the aromatic rings (both the pyrrolopyridine and phenyl groups) is observed around 3000-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations give rise to several sharp bands in the 1400-1650 cm⁻¹ region. The C-S stretching vibration from the phenylthio group would be expected in the 800-600 cm⁻¹ region. For substituted derivatives, additional peaks corresponding to their specific functional groups, such as the strong absorption of a carbonyl (C=O) group around 1700 cm⁻¹ or a cyano (C≡N) group near 2200 cm⁻¹, would be prominent. ajol.info

ajol.info
Functional GroupWavenumber (cm⁻¹)Vibration Type
Amino (-NH₂)3480, 3370Stretching
Cyano (-C≡N)2212Stretching
Aromatic C=C1590Stretching

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. The close agreement between calculated and found percentages confirms the compound's purity and elemental composition.

For example, for the derivative 3-(1,2,3,4-Tetrahydro-β-carboline-1-yl)-7-azaindole, the calculated elemental composition was C, 74.98%; H, 5.59%; and N, 19.43%. The experimentally found values were C, 74.91%; H, 5.60%; and N, 19.45%, which are in excellent agreement and confirm the compound's identity and high purity. nih.gov

nih.gov
ElementCalculated (%)Found (%)
Carbon (C)74.9874.91
Hydrogen (H)5.595.60
Nitrogen (N)19.4319.45

Reactivity and Derivatization Strategies for the 1h Pyrrolo 2,3 B Pyridine System

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Ring

The pyrrole (B145914) moiety of the 1H-pyrrolo[2,3-b]pyridine system renders the bicyclic structure susceptible to electrophilic attack. wikipedia.org The electron-donating nitrogen atom in the five-membered ring significantly increases the electron density, making it more reactive towards electrophiles than benzene. pearson.com Research has consistently shown that electrophilic substitution reactions such as halogenation, nitration, nitrosation, and reactions with Mannich bases occur predominantly at the 3-position of the ring system. rsc.org

The 1H-pyrrolo[2,3-b]pyridine ring readily undergoes halogenation. rsc.org These reactions provide key intermediates for further functionalization, such as cross-coupling reactions. The substitution occurs preferentially at the C-3 position of the pyrrole ring. rsc.org For instance, treatment of 1H-pyrrolo[2,3-b]pyridine derivatives with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically yields the corresponding 3-halogenated products. rsc.orgchemrxiv.org The reaction of 1-substituted Grignard derivatives of 1H-pyrrolo[2,3-b]pyridine with iodine also results in the formation of 3-iodo compounds. rsc.org

Table 1: Halogenation Reactions of the 1H-Pyrrolo[2,3-b]pyridine System

Reaction Reagent(s) Position of Substitution Reference
Bromination N-Bromosuccinimide (NBS) C-3 rsc.org
Iodination N-Iodosuccinimide (NIS) C-3 rsc.org
Iodination I₂ (on Grignard derivative) C-3 rsc.org

Nitration and nitrosation are classic electrophilic aromatic substitution reactions that have been successfully applied to the 1H-pyrrolo[2,3-b]pyridine system. These reactions introduce nitro (NO₂) and nitroso (NO) groups, respectively, which are valuable for further synthetic transformations. Consistent with the general reactivity pattern of the scaffold, both nitration and nitrosation occur predominantly at the C-3 position. rsc.org While C-3 substitution is the major outcome, at least one example of nitration occurring at the C-2 position has been documented, highlighting that regioselectivity can be influenced by specific substrates and reaction conditions. rsc.org

Table 2: Nitration and Nitrosation of the 1H-Pyrrolo[2,3-b]pyridine System

Reaction Position of Substitution Reference
Nitration C-3 (predominantly) rsc.org
Nitrosation C-3 rsc.org

The nucleophilic character of the C-3 position of 1H-pyrrolo[2,3-b]pyridine allows it to react with electrophilic carbon species such as those generated from Mannich bases and aldehydes. rsc.org The reaction with Mannich bases, a type of aminomethylation, results in substitution at the 3-position. rsc.org When reacted with aldehydes, 1H-pyrrolo[2,3-b]pyridines can form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes, where two heterocyclic units are linked at their C-3 positions by a methylene (B1212753) bridge derived from the aldehyde. rsc.org

Table 3: Reactions of 1H-Pyrrolo[2,3-b]pyridine with Carbon Electrophiles

Reaction Type Electrophile Product Type Position of Substitution Reference
Mannich Reaction Mannich Base 3-(Aminomethyl) derivative C-3 rsc.org
Aldehyde Condensation Aldehyde Di-3-(1H-pyrrolo[2,3-b]pyridyl)methane C-3 rsc.org

Site-Specific Functionalization and Regioselectivity

The regioselectivity of substitution on the 1H-pyrrolo[2,3-b]pyridine ring is a critical aspect of its chemistry, enabling the synthesis of specific isomers for various applications. The observed preference for electrophilic attack at the C-3 position is a direct consequence of the electronic properties of the fused ring system.

The C-3 position of the 1H-pyrrolo[2,3-b]pyridine system is the most electron-rich and, therefore, the most nucleophilic site. This is analogous to the C-2 position in pyrrole, which is generally the preferred site for electrophilic aromatic substitution. pearson.comaklectures.com The stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack is more effective when the electrophile adds to the C-3 position compared to the C-2 position. aklectures.com Consequently, a wide range of electrophilic substitution reactions, including halogenation, nitration, nitrosation, and reactions with carbon electrophiles, overwhelmingly favor the C-3 position. rsc.org This inherent regioselectivity makes the C-3 position a reliable site for introducing a variety of functional groups.

The C-2 position of the 1H-pyrrolo[2,3-b]pyridine ring is significantly less reactive towards electrophiles than the C-3 position. rsc.org Electrophilic substitution at C-2 is generally not favored due to the less stable carbocation intermediate that would be formed. aklectures.com However, substitution at this position is not impossible and has been observed in specific cases, such as a reported instance of nitration. rsc.org While direct electrophilic substitution at C-2 is rare, this position can be functionalized through other strategies. For example, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for introducing aryl groups at the C-2 position, typically starting from a pre-functionalized substrate like a 2-iodo- or 2-chloro-1H-pyrrolo[2,3-b]pyridine. nih.gov This highlights that while the C-3 position is kinetically favored for electrophilic attack, the C-2 position can be derivatized through alternative synthetic methodologies. nih.gov

Oxidative Transformations of 1H-Pyrrolo[2,3-b]pyridine Derivatives (e.g., N-oxidation)

The oxidation of 1H-pyrrolo[2,3-b]pyridine derivatives can proceed at several positions, primarily at the pyridine (B92270) nitrogen (N-7) and the pyrrole ring. The specific outcome is highly dependent on the oxidant and the reaction conditions. For a substrate such as 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine , the presence of an oxidizable sulfur atom introduces an additional layer of complexity, creating a competition between N-oxidation, pyrrole oxidation, and sulfur oxidation.

N-Oxidation of the Pyridine Ring:

The nitrogen atom of the pyridine ring in 7-azaindole (B17877) is a common site for oxidation, leading to the formation of 1H-pyrrolo[2,3-b]pyridine 7-oxides (7-azaindole N-oxides). This transformation is valuable as the resulting N-oxide can activate the pyridine ring for subsequent functionalization, particularly for nucleophilic substitution at the C4 and C6 positions. researchgate.netnih.gov

Various oxidizing agents have been successfully employed for this purpose. A common method involves the use of hydrogen peroxide, often in conjunction with an acid or anhydride. researchgate.net For instance, a patented procedure describes the N-oxidation of 7-azaindole using hydrogen peroxide in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (5–15 °C). google.com Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective reagents for the N-oxidation of nitrogen-containing heterocycles and can be applied to the 7-azaindole system. rsc.orgresearchgate.net

In the case of This compound , these conditions could lead to the formation of This compound 7-Oxide . However, the thioether linkage is also susceptible to oxidation, potentially yielding the corresponding sulfoxide (B87167) and sulfone derivatives. The selectivity of the reaction would depend on the relative nucleophilicity of the pyridine nitrogen versus the sulfur atom and the specific oxidant used.

Oxidation of the Pyrrole Ring:

The pyrrole moiety of the 7-azaindole scaffold can also undergo oxidation, particularly under stronger conditions, to yield 7-azaisatins (1H-pyrrolo[2,3-b]pyridine-2,3-diones). A reported method for this transformation utilizes pyridinium (B92312) chlorochromate adsorbed on silica (B1680970) gel (PCC-SiO2) in the presence of a Lewis acid like aluminum chloride (AlCl3). researchgate.net This reaction provides a route to highly functionalized derivatives that are valuable in organic synthesis.

Ring Expansion Reactions and Unexpected Product Formation

While targeted derivatization is common, the 1H-pyrrolo[2,3-b]pyridine system can also participate in reactions that lead to skeletal reorganization, including ring expansions and other unexpected cyclizations. These transformations, though sometimes serendipitous, can provide access to novel and structurally complex heterocyclic systems.

Ring Expansion to 1,8-Naphthyridines:

A notable example of ring expansion involves the reaction of a 2-substituted 7-azaindole with chloroform (B151607) (CHCl₃) and a strong base. rsc.org Specifically, treatment of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine under these conditions, which are characteristic of the Reimer-Tiemann reaction, did not yield the expected formylated product. Instead, the reaction resulted in the expansion of the five-membered pyrrole ring through the incorporation of a carbon atom from chloroform, leading to the formation of a 2-Chloro-4-phenyl-1,8-naphthyridine . This transformation represents a formal insertion of a chlorocarbene equivalent into the pyrrole ring followed by rearrangement to the more stable pyridopyridine scaffold.

Unexpected Formation of an Eight-Membered Ring:

Unanticipated product formation is a recurring theme in complex heterocyclic chemistry. During the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a challenging final deprotection step led to the formation of a novel tricyclic system containing an eight-membered ring. The reaction involved the removal of a trimethylsilylethoxymethyl (SEM) protecting group from the pyrrole nitrogen. The conditions for this deprotection led to the release of formaldehyde (B43269), which then participated in an intramolecular cyclization. The formaldehyde bridged the N-1 position of the pyrrole ring and the amino group at the C-4 position, resulting in the formation of a Tricyclic eight-membered 7-azaindole derivative . This side reaction highlights the potential for seemingly simple steps to produce complex and unexpected molecular architectures.

Biological and Pharmacological Activities of 1h Pyrrolo 2,3 B Pyridine Derivatives

Modulation of Protein Kinase Activities

Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of a range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is often implicated in diseases such as cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibition (e.g., JAK3)

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. researchgate.net The 1H-pyrrolo[2,3-b]pyridine core has been identified as a template for developing novel JAK inhibitors. mdpi.com

Research into a series of 1H-pyrrolo[2,3-b]pyridine derivatives as immunomodulators targeting JAK3 has shown promising results. researchgate.net In one study, chemical modifications to a lead compound, including the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, led to a significant increase in JAK3 inhibitory activity. researchgate.net Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net

Another study focused on developing JAK1-selective inhibitors based on an N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamide scaffold. researchgate.net This led to the identification of compound 31g as a potent JAK1-selective inhibitor. researchgate.net The (S,S)-enantiomer of this compound, 38a , demonstrated excellent potency for JAK1 and high selectivity over JAK2, JAK3, and TYK2. researchgate.net

CompoundTarget KinaseIC₅₀ (nM)Selectivity Profile
14c JAK35.1Moderately selective for JAK3. Also inhibits JAK1 (IC₅₀ = 47 nM) and JAK2 (IC₅₀ = 30 nM).
31g JAK1PotentSelective for JAK1.
38a JAK1PotentExcellent potency for JAK1 with selectivity over JAK2, JAK3, and TYK2.

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels, which in turn modulates inflammatory responses. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the development of selective PDE4B inhibitors.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their PDE4B inhibitory activity. Compound 11h from this series was identified as a PDE4B-preferring inhibitor and was found to significantly inhibit the release of TNF-α from macrophages. mdpi.com The study highlighted the importance of substituents on both the aryl and amide portions of the molecule for achieving potency and selectivity.

CompoundTarget EnzymeIC₅₀ (µM)Key Findings
11h PDE4BPotentPDE4B preferring inhibitor; significantly inhibited TNF-α release. mdpi.com

Fibroblast Growth Factor Receptor (FGFR) Inhibition (FGFR1, FGFR2, FGFR3)

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is implicated in various cellular processes, and their abnormal activation is linked to the development of several cancers. koreascience.krnih.gov Consequently, FGFRs are an attractive target for cancer therapy, and 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. koreascience.krnih.gov

One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3. koreascience.krnih.gov Compound 4h from this series showed significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. koreascience.kr This compound also demonstrated the ability to inhibit breast cancer cell proliferation and induce apoptosis in vitro. koreascience.kr

CompoundTarget KinaseIC₅₀ (nM)
4h FGFR17
FGFR29
FGFR325

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is involved in cell proliferation, migration, and invasion. The HGF/c-Met signaling pathway is implicated in many cancers, making it a key therapeutic target. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified with cytotoxic activity, and quantitative structure-activity relationship (QSAR) studies have suggested their potential as c-Met inhibitors. nih.gov

Based on similarity searches with known c-Met kinase inhibitors, several compounds from a series of 1H-pyrrolo[2,3-b]pyridine derivatives were predicted to have inhibitory effects against the c-Met enzyme. nih.gov Molecular docking and dynamics simulations of a promising compound, 7g-cl , suggested stable binding to the c-Met kinase domain. nih.gov

CompoundTarget Kinase (Predicted)Key Findings
7g-cl c-MetDocking and molecular dynamics simulations suggest stable binding to the c-Met kinase domain. nih.gov

TRAF2 and NCK Interacting Kinase (TNIK) Inhibition

TRAF2 and NCK interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as having high inhibitory activity against TNIK. nih.gov

A study involving thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives was conducted to explore their potential as TNIK inhibitors for colorectal cancer. nih.gov Several compounds in the series were found to have potent TNIK inhibition, with some exhibiting IC₅₀ values lower than 1 nM. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models were developed to guide the design of new potent TNIK inhibitors. nih.gov

Compound SeriesTarget KinasepIC₅₀ RangeKey Findings
1H-pyrrolo[2,3-b]pyridine derivatives (31 compounds)TNIK7.37 to 9.92Several compounds showed potent TNIK inhibition with IC₅₀ values below 1 nM. nih.govnih.gov

FMS Kinase Inhibition

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. It is over-expressed in various cancers and inflammatory disorders. While research has been conducted on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors, information on 1H-pyrrolo[2,3-b]pyridine derivatives for this specific target is less prevalent in the provided search results. However, the broad applicability of the pyrrolopyridine scaffold suggests its potential in this area as well.

One study on a series of pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a potent and selective FMS kinase inhibitor with an IC₅₀ of 30 nM. This compound also showed anti-inflammatory effects in bone marrow-derived macrophages.

CompoundScaffoldTarget KinaseIC₅₀ (nM)
1r Pyrrolo[3,2-c]pyridineFMS30

Epidermal Growth Factor Receptor (EGFR) Inhibition (mutant EGFR-L858R/T790M)

There is no specific information available in the reviewed scientific literature to confirm or quantify the inhibitory activity of 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine against the mutant Epidermal Growth Factor Receptor (EGFR) EGFR-L858R/T790M. While the broader class of pyrrolo-pyridine compounds has been investigated for kinase modulation, specific data for this particular compound's efficacy on this mutant EGFR target is not documented.

Casein Kinase Iε Inhibition

Detailed research findings regarding the inhibitory effects of this compound on Casein Kinase Iε (CK1ε) are not available in the public scientific literature.

Antimicrobial and Antiviral Spectrum

While general claims suggest that pyrrolo-pyridine kinase modulators could be useful in treating infections, specific studies detailing the antimicrobial and antiviral spectrum of this compound have not been identified.

Antibacterial and Antimycobacterial Activities

There is no specific data from research studies on the antibacterial or antimycobacterial properties of this compound.

Antiviral Effects (e.g., HIV-1 Integrase Inhibition)

There is no available scientific literature detailing the antiviral effects of this compound, including any potential activity as an inhibitor of HIV-1 integrase.

Anti-Inflammatory and Immunomodulatory Properties

The class of pyrrolo-pyridine compounds, to which this compound belongs, has been broadly implicated in the potential treatment of inflammatory and autoimmune diseases. However, specific studies that investigate and provide data on the anti-inflammatory and immunomodulatory properties of this compound are not available.

Anti-Proliferative and Anti-Tumor Effects in Cell Lines

The patent literature suggests that pyrrolo-pyridine compounds may be useful for treating cancer and other diseases involving abnormal cell proliferation. Despite this general claim, specific research that details the anti-proliferative and anti-tumor effects of this compound in specific cell lines, including data such as IC₅₀ values, has not been found in the reviewed literature. Therefore, no data table on its activity in various cell lines can be provided.

Analgesic and Sedative Properties of Related Analogues

The central nervous system (CNS) activity of pyrrolopyridine derivatives has been an area of active investigation, with various analogues exhibiting a range of effects, including analgesic and sedative properties. While direct studies on this compound are limited, research on related structures provides insight into the potential of this chemical family.

Derivatives of the isomeric 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have shown notable analgesic and sedative effects in preclinical studies. x-mol.netnih.govnih.gov In a study focused on these dione (B5365651) derivatives, several compounds were evaluated in "hot plate" and "writhing" tests in mice to assess their analgesic potential. x-mol.netnih.gov All tested imides in this particular study demonstrated greater activity in the writhing test than the standard non-steroidal anti-inflammatory drug (NSAID) aspirin, with two compounds showing efficacy comparable to morphine. x-mol.netnih.gov Furthermore, these compounds were found to significantly inhibit locomotor activity in mice, and some derivatives also prolonged the duration of thiopental-induced sleep, indicating sedative properties. x-mol.netnih.gov

The structure-activity relationship (SAR) of these 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives revealed that the nature and size of substituents play a crucial role in their analgesic potency. For instance, 4-alkoxy derivatives displayed stronger analgesic properties than their ethoxy counterparts. nih.gov The length of the alkyl linker between the core imide system and an arylamine moiety also significantly influenced the analgesic activity. nih.gov

While these findings pertain to an isomeric form of the 1H-pyrrolo[2,3-b]pyridine core, they highlight the potential of the broader pyrrolopyridine class to be developed into potent analgesic and sedative agents. Research on 3-substituted-7-azaindole derivatives has also pointed towards CNS activity, with a series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives being synthesized and evaluated for anticonvulsant activity. researchgate.netnih.gov Although distinct from analgesia and sedation, anticonvulsant activity underscores the capacity of this scaffold to modulate neuronal function. In one study, certain derivatives showed significant anticonvulsant effects in a pentylenetetrazole (PTZ)-induced epilepsy model. researchgate.netnih.gov

A summary of the analgesic activity of selected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives from one study is presented below. nih.gov

Compound"Writhing" Test ED₅₀ (mg/kg)
Imide 9 3.25
Imide 11 3.67
Aspirin (Reference) 39.15
Morphine (Reference) 2.44

Modulation of Multi-Drug Resistance (MDR)

Multi-drug resistance (MDR) is a significant challenge in the treatment of various diseases, particularly cancer, where it limits the efficacy of chemotherapeutic agents. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. The search for MDR modulators, which can inhibit the function of these efflux pumps, is an important area of research.

While there is a lack of direct evidence for this compound or its close analogues as MDR modulators, studies on other heterocyclic compounds with structural similarities suggest that this class of molecules could have potential in this area. For example, derivatives of pyrrolo[2,3-d]pyrimidine have been investigated as multi-kinase inhibitors, a class of compounds that has been shown to interact with ABC transporters. researchgate.net

Research into other nitrogen-containing heterocyclic systems has demonstrated the potential for these scaffolds to reverse MDR. For instance, novel imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their ability to reverse MDR in cancer cells overexpressing P-gp. researchgate.net In these studies, certain derivatives were found to be effective modulators of the ABCB1 multidrug efflux pump. researchgate.net Similarly, pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have been shown to interact directly with P-gp, inhibit its ATPase activity, and reverse resistance to conventional chemotherapy drugs like doxorubicin (B1662922) and paclitaxel. nih.gov

These findings from related heterocyclic systems suggest that the 1H-pyrrolo[2,3-b]pyridine scaffold could serve as a template for the design of novel MDR modulators. The presence of the aromatic phenylthio group at the 3-position in this compound introduces lipophilicity and potential for specific interactions within the drug-binding pocket of efflux pumps, which could be a starting point for future investigations into the MDR-modulating activity of this class of compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Pyrrolo 2,3 B Pyridine Derivatives

Correlating Structural Modifications with Modulatory Effects on Biological Targets

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives can be finely tuned by introducing various substituents at different positions of the scaffold. The following sections delve into the specific effects of these modifications.

The pyrrolo[2,3-b]pyridine nucleus itself is a key pharmacophore, often involved in crucial interactions with biological targets. For example, in c-Met kinase inhibitors, the pyrrolo[2,3-b]pyridine group forms two important hydrogen bonds with the amino acid residue Met1160 in the kinase's active site. tandfonline.com These interactions are vital for the inhibitory potency of these derivatives. tandfonline.com

The placement of nitrogen atoms within the bicyclic framework is critical. A scaffold-hopping experiment to identify PDE4B inhibitors revealed that moving from a pyrazolo[1,5-a]pyridine (B1195680) to the 1H-pyrrolo[2,3-b]pyridine scaffold led to an increase in potency. nih.gov Conversely, replacing the imidazole (B134444) moiety with a thieno[2,3-b]pyrazine (B153567) resulted in an inactive compound. nih.gov This demonstrates the sensitivity of biological activity to the electronic distribution and hydrogen-bonding capabilities of the core structure.

Furthermore, modifications at various positions on the pyrrolo[2,3-b]pyridine ring have been shown to modulate activity. For instance, in a series of Janus Kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity. researchgate.net

The table below summarizes the effect of different scaffolds on PDE4B inhibition, illustrating the importance of the pyrrolo[2,3-b]pyridine nucleus.

ScaffoldModification from ParentPDE4B IC50 (μM)
Pyrazolo[1,5-a]pyridineN/A4.2
Thieno[2,3-b]pyrazineReplacement of imidazoleInactive
1H-Benzo[d]imidazoleRemoval of 6-membered ring N~2.4
Indole (B1671886)Further removal of imidazole NInactive
1H-Pyrrolo[2,3-b]pyridineIsomeric scaffold0.48

Data sourced from a study on PDE4B inhibitors. nih.gov

The electronic properties of substituents on the 1H-pyrrolo[2,3-b]pyridine scaffold and its appended groups have a profound impact on biological activity. Studies on benzothiazole (B30560) derivatives, which share some structural similarities, have shown that the introduction of electron-donating groups (like -CH3) versus electron-withdrawing groups (like -NO2) can significantly alter the optoelectronic and charge transfer properties of the molecule. nih.gov Specifically, an electron-withdrawing -NO2 group was found to lower the HOMO and LUMO energy levels, thereby reducing the energy gap, which can be advantageous for certain biological interactions. nih.gov

In the context of pyrrolo[2,3-b]pyridine derivatives as anticancer agents, SAR studies have revealed that analogues with electron-withdrawing substitutions were more potent than those with electron-donating substitutions. researchgate.net For example, a fluorine-substituted phenyl ring on a pyrrolo[2,3-b]pyridine derivative showed good activity against three different cancer cell lines, in contrast to compounds with electron-donating groups like methoxy (B1213986), methyl, or t-butyl, which were less active. nih.gov

The stereochemistry of substituents can also play a role, although this was not a primary focus of the provided search results for 3-(phenylthio)-1H-pyrrolo[2,3-b]pyridine. However, in drug design, the three-dimensional arrangement of atoms is well-established as a critical determinant of biological activity.

Scaffold-Hopping and Lead Optimization Strategies in Drug Discovery

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with improved properties while retaining the biological activity of a known lead compound. mdpi.comacs.org This approach has been successfully applied to derivatives of 1H-pyrrolo[2,3-b]pyridine.

In one example, a scaffold-hopping experiment led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors. nih.gov This demonstrates that moving between related heterocyclic systems can lead to significant improvements in potency and selectivity. nih.gov

Another study detailed a medicinal chemistry program that, after facing challenges with an initial lead compound due to poor solubility and genotoxicity, employed an extensive scaffold-hopping exercise. dundee.ac.uk This involved in silico profiling and chemical synthesis, ultimately leading to a preclinical candidate with improved properties. dundee.ac.uk This highlights the utility of scaffold hopping in overcoming development hurdles.

Lead optimization often involves a combination of strategies. For instance, researchers have used a molecular hybridization and scaffold hopping approach to design new CSF1R inhibitors. mdpi.com By merging fragments of a known drug, Pexidartinib, with a pyrrolo[2,3-d]pyrimidine nucleus, they were able to develop a potent inhibitor with favorable drug-like properties. mdpi.compharmrxiv.de

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational methods are indispensable tools for understanding SAR and predicting the activity of new compounds, thereby accelerating the drug discovery process.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are widely used to correlate the biological activity of a series of compounds with their 3D molecular properties. slideshare.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. slideshare.netnih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov These models can provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Several studies have successfully applied these methods to pyrrolo[2,3-b]pyridine and related scaffolds:

A 3D-QSAR study was conducted on a series of 67 pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors. Both ligand-based and docking-based alignments were used to build reliable CoMFA and CoMSIA models. tandfonline.com

For a series of 7-azaindole (B17877) derivatives acting as Trk A inhibitors, CoMFA and CoMSIA models were developed that showed good statistical correlation and predictive ability. ingentaconnect.com The contour maps from these models, in conjunction with molecular docking results, provided valuable information for the design of new, more potent inhibitors. ingentaconnect.com

In a study of thieno-pyrimidine derivatives, CoMFA and CoMSIA models were established with high correlation coefficients, identifying key structural features for inhibitory activity. nih.gov

The table below provides an overview of the statistical parameters from a 3D-QSAR study on 7-azaindole Trk A inhibitors, demonstrating the robustness of the models.

Modelq² (Cross-validated R²)R² (Non-cross-validated R²)R²_test (External validation)
CoMFA0.510.980.74
CoMSIA0.640.980.80

Data from a 3D-QSAR study on Trk A inhibitors. ingentaconnect.com

These computational approaches provide a powerful framework for understanding the intricate structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine derivatives and for guiding the design of new therapeutic agents.

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking has been an instrumental computational tool in elucidating the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives with their respective biological targets. These studies provide critical insights into the specific molecular interactions that govern binding affinity and selectivity, thereby guiding further structural modifications.

For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, docking studies of compound 4h into the FGFR1 active site revealed key interactions. The 1H-pyrrolo[2,3-b]pyridine core was predicted to form two crucial hydrogen bonds with the hinge region residues, specifically with the backbone carbonyl of Glutamate 562 (E562) and the NH group of Alanine 564 (A564). nih.govnih.gov Furthermore, the 3,5-dimethoxyphenyl substituent at the C3 position engaged in a significant π-π stacking interaction with Phenylalanine 489 (F489) and occupied a hydrophobic pocket, forming additional hydrogen bonds with Aspartate 641 (D641). nih.govnih.gov These interactions are pivotal for the potent inhibitory activity of this class of compounds.

Similarly, docking simulations of 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors highlighted the importance of hydrogen bonding with key residues. The pyrrolo[2,3-b]pyridine scaffold consistently formed hydrogen bonds with the main chain NH of Methionine 1160 in the hinge region. sci-hub.se Additional hydrogen bonds were observed between the linker moiety and the side chains of Aspartate 1222 and Tyrosine 1159, further stabilizing the ligand within the active site. sci-hub.se The phenyl group attached to the core was often found to be involved in π-π interactions with residues like Phenylalanine 1223 and Phenylalanine 1134. sci-hub.se

In the context of phosphodiesterase 4B (PDE4B) inhibitors, the predicted binding mode of compound 11h showed the 1H-pyrrolo[2,3-b]pyridine core interacting within the enzyme's active site. nih.gov For Janus kinase 3 (JAK3) inhibitors, docking calculations helped to rationalize the structure-activity relationships (SAR) observed for a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, confirming the effects of different substituents on inhibitory activity. researchgate.net

These molecular docking studies consistently underscore a common binding motif for 1H-pyrrolo[2,3-b]pyridine derivatives targeting kinases, where the heterocyclic core acts as a scaffold for hydrogen bonding with the hinge region, a critical interaction for kinase inhibition. The substituents at various positions are then able to probe and engage with specific hydrophobic pockets and other residues to enhance potency and achieve selectivity.

CompoundTarget ProteinKey Interacting ResiduesType of Interaction
4h FGFR1E562, A564Hydrogen Bond (Hinge)
F489π-π Stacking
D641Hydrogen Bond
1H-pyrrolo[2,3-b]pyridine derivative c-MetMet1160Hydrogen Bond (Hinge)
Asp1222, Tyr1159Hydrogen Bond
Phe1223, Phe1134π-π Stacking
11h PDE4BActive Site ResiduesGeneral Binding
14c JAK3Active Site ResiduesGeneral Binding

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations have been employed to assess the dynamic stability of the ligand-target complexes and to analyze the conformational behavior of 1H-pyrrolo[2,3-b]pyridine derivatives within the binding site over time. These simulations provide a more realistic representation of the physiological environment and can validate the interactions predicted by docking studies.

In a study of 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, a 100-nanosecond MD simulation was performed on a designed compound, D12 , complexed with the c-Met active site. sci-hub.se The simulation revealed that the complex remained stable throughout the trajectory. Crucially, the key hydrogen bonds identified in the docking pose, specifically with Methionine 1160 and Aspartate 1222, were maintained, confirming their significance in anchoring the inhibitor. sci-hub.senih.gov The stability of these interactions over the simulation time provides strong evidence for the proposed binding mode. nih.gov

Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms during the simulation is a common metric to evaluate the stability of the complex. For related heterocyclic systems like 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4), MD simulations showed that the RMSD of the complex reached equilibrium after approximately 50 ns, with fluctuations of less than 0.1 nm, indicating a stable system. mdpi.com Such analyses are critical to confirm that the docked conformation represents a stable and energetically favorable binding state.

Furthermore, root-mean-square fluctuation (RMSF) analysis can be used to identify the flexibility of different regions of the protein upon ligand binding. In studies of related kinase inhibitors, RMSF data has shown which residues have significant interactions with the ligand during the simulation, often corroborating the key residues identified in docking. plos.org These dynamic studies are invaluable for understanding the conformational adaptability of both the ligand and the target protein, offering deeper insights into the structural basis of inhibition and the requirements for maintaining a stable, high-affinity interaction.

SystemSimulation LengthKey Findings
Compound D12 / c-Met100 nsThe complex remained stable. Key hydrogen bonds with Met1160 and Asp1222 were maintained throughout the simulation. sci-hub.senih.gov
Compound 7g-cl / c-MetEquilibrium TimeTwo stable hydrogen bonds were observed between the ligand and residues Lys1110 and Met1160. nih.gov

WaterMap Analysis to Understand Hydration Effects on Binding

WaterMap analysis is a computational method used to identify the location and thermodynamic properties (enthalpy and entropy) of water molecules within a protein's binding site. This technique is particularly valuable for understanding how the displacement of these water molecules by a ligand affects binding affinity. Displacing energetically unfavorable (high-energy) water molecules can lead to a significant increase in potency.

This approach was effectively utilized in a study of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK3 inhibitors. researchgate.net The analysis was conducted to rationalize the observed SAR and to understand the impact of different substituents on inhibitory activity. The study identified unfavorable, high-energy water molecules in the JAK3 active site. It was hypothesized that ligands designed to displace these specific water molecules would exhibit enhanced binding affinity. researchgate.net

The results showed a strong correlation between the calculated free energy of displacing these hydration site waters and the experimental inhibitory activity (IC₅₀) of the compounds. researchgate.net For example, compound 14c , a potent inhibitor, was shown in docking models to occupy a region where an unfavorable water molecule was located. Its structural features allowed it to displace this water molecule, contributing favorably to its binding energy. This displacement is a key factor in the large increase in JAK3 inhibitory activity observed upon specific chemical modifications, such as the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring. researchgate.net

Rational Design Principles for Enhancing Potency and Selectivity of 1H-Pyrrolo[2,3-b]pyridine Analogues

The rational design of potent and selective 1H-pyrrolo[2,3-b]pyridine analogues has been effectively guided by a combination of structure-activity relationship (SAR) studies and computational modeling, including the techniques discussed previously.

A primary design principle involves utilizing the 1H-pyrrolo[2,3-b]pyridine core as a "hinge-binding" motif. As consistently shown in molecular docking studies across various kinases like FGFR and c-Met, this scaffold is adept at forming one or two key hydrogen bonds with the backbone of the kinase hinge region, which is essential for anchoring the inhibitor. nih.govnih.gov

Building upon this core, the strategy then focuses on optimizing the substituents at various positions to maximize interactions with other regions of the binding pocket. For example, in the design of FGFR inhibitors, SAR exploration led to the discovery that introducing a 3,5-dimethoxyphenyl group at the C3-position resulted in potent activity. Docking studies rationalized this by showing this group fits snugly into a hydrophobic pocket and forms favorable π-π stacking and hydrogen bond interactions. nih.govnih.gov

Another key design principle is the strategic introduction of groups that can form additional hydrogen bonds to improve activity. Based on the analysis of the FGFR1 binding site, it was noted that the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is proximal to Glycine 485 (G485). nih.govnih.gov This led to the hypothesis that introducing a hydrogen bond acceptor at this position could enhance potency. The subsequent synthesis and testing of analogues with a trifluoromethyl group at C5 confirmed this, leading to compound 4h , which showed a significant improvement in activity. nih.govnih.gov

Finally, WaterMap analysis provides a sophisticated design principle by highlighting opportunities to gain binding affinity through the displacement of unstable water molecules. As seen with JAK3 inhibitors, designing ligands whose substituents can occupy the positions of high-energy water molecules is a powerful strategy for enhancing potency. researchgate.net

Theoretical and Mechanistic Investigations of 1h Pyrrolo 2,3 B Pyridine Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 1H-pyrrolo[2,3-b]pyridine derivatives. These methods provide detailed information about molecular structure, stability, and electronic characteristics, which are fundamental to understanding their reactivity and interactions.

Studies have employed DFT to optimize the molecular geometry of 7-azaindole (B17877) derivatives, confirming structural parameters determined by methods like X-ray diffraction. figshare.com For instance, calculations on chloro-derivatives of 7-azaindole-3-carbaldehyde have been used to assess the energy differences and stability between different conformations, such as those arising from the rotation of the aldehyde group. researchgate.net

DFT is also used to calculate various electronic properties that help characterize a molecule's reactivity. rsc.org These properties include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). rsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. These calculations help in understanding how derivatives might participate in chemical reactions and biological interactions. rsc.org Furthermore, theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental data to confirm structural assignments and analyze bonding characteristics. mdpi.comnih.gov

Table 1: Calculated Electronic Properties of a Representative 7-azaindole Derivative using DFT

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability.
Chemical Hardness (η)Resistance to change in electron distributionMeasures molecular stability.
Electrophilicity Index (ω)Propensity to accept electronsQuantifies the molecule's behavior as an electrophile.

Computational Modeling of Enzyme-Inhibitor Interactions and Binding Modes

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif, particularly for protein kinases, which are crucial targets in cancer therapy. chemicalbook.comnih.gov Computational modeling, especially molecular docking, is a key tool for visualizing and understanding how these inhibitors interact with their enzyme targets at the atomic level.

Docking studies consistently show that the 7-azaindole nucleus fits into the ATP-binding pocket of kinases. nih.gov It typically forms two crucial hydrogen bonds with the "hinge region" of the enzyme, mimicking the interaction of the adenine (B156593) base of ATP. chemicalbook.commdpi.com Specifically, the pyrrole (B145914) N-H group acts as a hydrogen bond donor, while the adjacent pyridine (B92270) nitrogen (N7) acts as a hydrogen bond acceptor. chemicalbook.comnih.gov

Analysis of co-crystal structures and docking simulations has revealed several distinct binding modes for 7-azaindole-based inhibitors: chemicalbook.comjst.go.jp

"Normal" Mode: This is the most common orientation, where the inhibitor forms bidentate hydrogen bonds with the backbone amides of hinge residues. For example, in FGFR1, the scaffold can form hydrogen bonds with the backbone carbonyl of E562 and the NH group of A564. nih.govrsc.org

"Flipped" Mode: The 7-azaindole moiety is rotated 180° relative to the normal mode. This orientation is often seen in type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. chemicalbook.comjst.go.jp

"Non-Hinge" Mode: In some cases, the 7-azaindole group binds to a different part of the active site, especially if the molecule contains another, more dominant hinge-binding motif. chemicalbook.comjst.go.jp

These docking studies are critical for structure-activity relationship (SAR) analysis, explaining why certain substitutions on the 7-azaindole ring enhance or diminish inhibitory activity. researchgate.net For example, substitutions at the C3-position often point towards the solvent-exposed region or a hydrophobic pocket, and optimizing these substituents can significantly improve potency. nih.govnih.gov

Table 2: Examples of Computationally Modeled Interactions of 1H-Pyrrolo[2,3-b]pyridine Derivatives with Kinase Targets

Kinase TargetKey Interacting Residues (Hinge Region)Observed InteractionsReference
c-MetMet1160, Lys1110Hydrogen bonds from the azaindole N1 and N7 atoms to the backbone NH and carbonyl of Met1160. nih.govresearchgate.net
FGFR1E562, A564Hydrogen bonds between the azaindole core and the backbone carbonyl of E562 and NH of A564. nih.gov
JAK2Leu932, Glu930Two hydrogen bonds from the azaindole moiety to the protein hinge. nih.gov
BRAFCYS532, GLN530N1 atom donates H-bond to carbonyl of GLN530; N7 atom accepts H-bond from amide of CYS532. mdpi.com

Prediction of Molecular Properties and Biological Activity Profiles

Computational methods are widely used to predict the molecular properties and potential biological activities of new chemical entities. For 1H-pyrrolo[2,3-b]pyridine derivatives, Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

A three-dimensional QSAR (3D-QSAR) study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK) utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. Such models can reliably predict the activity of newly designed compounds and guide further optimization. The statistical robustness of these models is validated by parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²).

In addition to activity, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical part of the drug discovery process. Computational tools are used to predict physicochemical properties such as lipophilicity (logP), solubility, and molecular weight. These calculations help assess a compound's potential "drug-likeness," often by checking for compliance with guidelines like Lipinski's rule of five. rsc.org For example, in silico ADMET predictions for newly designed TNIK inhibitors suggested favorable characteristics for further development.

Insights into Cellular and Molecular Mechanisms of Action for Biological Effects

By combining computational modeling with experimental biology, researchers can gain deep insights into the cellular and molecular mechanisms through which 1H-pyrrolo[2,3-b]pyridine derivatives exert their biological effects.

Docking studies identify the most likely protein target (e.g., a specific kinase). Subsequent biological assays can then confirm this inhibition and trace its downstream consequences. For many derivatives acting as kinase inhibitors, the mechanism involves blocking a signaling pathway that is hyperactive in a disease state, such as cancer.

For example, studies on certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown that their inhibition of target kinases leads to specific cellular outcomes:

Apoptosis Induction: By inhibiting pro-survival kinases, these compounds can trigger programmed cell death (apoptosis) in cancer cells. Flow cytometry results have confirmed that some derivatives can induce apoptosis in a dose-dependent manner. nih.govnih.gov

Cell Cycle Arrest: Inhibition of cell cycle-regulating kinases, such as Cyclin-Dependent Kinase 8 (CDK8), can halt cell proliferation. acs.org Studies have shown that treatment with these inhibitors can cause cancer cells to accumulate in specific phases of the cell cycle, such as G2/M or G0/G1. nih.govnih.govacs.org

Suppression of Migration: Some derivatives have been shown to potently suppress the migration and invasion of cancer cells, a key step in metastasis. rsc.orgnih.gov

Signaling Pathway Modulation: A key mechanism is the downregulation of specific oncogenic signaling pathways. For instance, a potent CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold was found to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway, which is a critical driver in colorectal cancer. acs.org

These investigations, which begin with theoretical modeling of a molecule's interaction with its target, provide a clear line of sight to the ultimate biological and potential therapeutic effects at the cellular and organismal level.

Future Research Directions and Translational Opportunities for 1h Pyrrolo 2,3 B Pyridine Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold is directly linked to the chemical diversity that can be achieved through synthesis. While classical methods like Fischer and Madelung indole (B1671886) syntheses have been adapted for this scaffold, future research will prioritize more efficient, versatile, and sustainable strategies to generate complex analogues.

A significant area for development lies in the expansion of multicomponent reactions (MCRs) . Isocyanide-based MCRs, for instance, have been employed to rapidly construct intricate polycyclic systems incorporating the 1H-pyrrolo[2,3-b]pyridine core. nih.gov Future efforts should focus on designing novel MCRs that allow for the controlled introduction of diverse functional groups at multiple positions of the 7-azaindole (B17877) ring in a single step. This approach is highly valuable for creating large, diverse libraries for high-throughput screening. nih.govrsc.org

Another promising direction is the advancement of transition-metal-catalyzed cross-coupling reactions . Methods like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are already used for functionalizing the scaffold. researchgate.net Future work should aim to develop more robust and chemoselective catalytic systems that tolerate a wider range of functional groups, enabling the late-stage diversification of complex intermediates. Furthermore, the application of C-H bond activation and functionalization presents a modern, atom-economical approach. A recent protocol for the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles to afford 3-thio-7-azaindoles, such as the title compound, demonstrates the potential of this strategy. rsc.org Expanding the repertoire of C-H functionalization reactions (e.g., arylation, alkylation, amination) at various positions on the ring system is a key objective for future synthetic innovation.

Synthetic StrategyDescriptionFuture Directions
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials to build complex products, enhancing efficiency. nih.govscielo.org.mxDesign of novel MCRs for greater diversity; application in diversity-oriented synthesis (DOS).
Cross-Coupling Reactions Transition-metal catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C and C-N bond formation. researchgate.netmdpi.comDevelopment of more robust and selective catalysts; late-stage functionalization of advanced intermediates.
C-H Activation/Functionalization Direct conversion of C-H bonds into new functional groups, offering an atom-economical approach. rsc.orgExploration of regioselective functionalization at all positions of the scaffold; expansion to a wider range of transformations.

Exploration of Underexplored Biological Targets for Therapeutic Applications

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant activity against a range of biological targets, particularly protein kinases. However, a vast landscape of other target classes remains largely unexplored, presenting significant opportunities for future therapeutic development.

Kinase inhibition remains a fertile ground, with numerous 1H-pyrrolo[2,3-b]pyridine-based compounds showing potent activity against targets like Janus Kinase 3 (JAK3), Fibroblast Growth Factor Receptor (FGFR), Fms-like Tyrosine Kinase 3 (FLT3), c-Met, and Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1). researchgate.netnih.govnih.govnih.govgoogle.comnih.gov The future focus should shift towards achieving greater selectivity to minimize off-target effects and exploring kinases for which few inhibitors currently exist.

Beyond kinases, there is a compelling need to screen 1H-pyrrolo[2,3-b]pyridine libraries against other enzyme families and receptor classes. For example, derivatives have shown promise as inhibitors of Phosphodiesterase 4B (PDE4B), suggesting potential applications in inflammatory and neurological disorders. nih.gov Future research could systematically investigate other phosphodiesterases or delve into entirely new areas such as:

Epigenetic Modulators: Targeting enzymes involved in epigenetic regulation, such as histone methyltransferases, demethylases, acetyltransferases, and deacetylases, is a rapidly growing area in oncology and other fields. The 7-azaindole scaffold is well-suited for designing inhibitors that can mimic cofactor or substrate interactions. mdpi.com

Protein-Protein Interaction (PPI) Inhibitors: Many disease pathways are driven by PPIs, which are challenging to target with small molecules. The decorated 1H-pyrrolo[2,3-b]pyridine core can serve as a rigid scaffold to present functional groups in a specific spatial orientation required to disrupt these interactions.

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, exploring the activity of 7-azaindole derivatives as agonists or antagonists of various GPCRs could unlock new therapeutic avenues.

Target ClassExamplesTherapeutic Potential
Protein Kinases JAK3, FGFR, FLT3, c-Met, SGK-1 researchgate.netnih.govnih.govnih.govgoogle.comOncology, Inflammation, Immunology
Phosphodiesterases PDE4B nih.govInflammatory Diseases, Neurological Disorders
Epigenetic Targets Histone Deacetylases (HDACs), Bromodomains mdpi.comOncology, Neurodegenerative Diseases
Protein-Protein Interactions p53-MDM2, Bcl-2 familyOncology, Autoimmune Diseases

Integration of Advanced Computational Drug Discovery Methodologies

The design and optimization of 1H-pyrrolo[2,3-b]pyridine-based therapeutics can be significantly accelerated by integrating advanced computational techniques into the drug discovery workflow. These methods provide valuable insights into molecular interactions, guide synthetic efforts, and help prioritize candidates for biological evaluation.

Structure-based drug design (SBDD) is a cornerstone of this approach. Molecular docking studies have been successfully used to predict the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives within the active sites of kinases like JAK3 and FGFR, rationalizing structure-activity relationships (SAR). researchgate.netnih.gov Future applications should leverage more sophisticated techniques like molecular dynamics (MD) simulations to understand the dynamic behavior of ligand-protein complexes, predict binding affinities more accurately, and reveal the role of solvent molecules, as demonstrated in WaterMap analyses. researchgate.net

Ligand-based drug design (LBDD) methods are equally valuable, especially when a high-resolution crystal structure of the target is unavailable. Quantitative Structure-Activity Relationship (QSAR) models have been developed for 7-azaindole derivatives to predict their biological activity based on physicochemical properties and structural features. Future work could employ advanced machine learning and artificial intelligence algorithms to build more predictive QSAR models from larger datasets.

Furthermore, virtual screening of large compound libraries, including both commercial and proprietary collections of virtual 1H-pyrrolo[2,3-b]pyridine analogues, can efficiently identify promising hit compounds for new biological targets. This in silico screening approach saves significant time and resources compared to traditional high-throughput screening.

Application of 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine and its Derivatives in Chemical Biology Probes and Screening Libraries

Beyond direct therapeutic applications, this compound and its analogues are valuable tools for chemical biology research. Their utility as scaffolds for screening libraries and as precursors for sophisticated biological probes is an area with immense growth potential.

The development of screening libraries built around the 1H-pyrrolo[2,3-b]pyridine core is a key future direction. Fragment-based drug discovery (FBDD) campaigns have already identified the 7-azaindole scaffold as a promising starting point for developing potent inhibitors. acs.org By systematically decorating the core with a wide variety of substituents, diverse and complex libraries can be generated. A particularly innovative approach would be the creation of DNA-encoded libraries (DELs) , where each unique 7-azaindole derivative is tagged with a unique DNA barcode, allowing for the simultaneous screening of billions of compounds against a protein target. drugdiscoverychemistry.com

Moreover, these derivatives can be elaborated into chemical biology probes to investigate biological pathways and validate drug targets. For example, a potent and selective inhibitor derived from the this compound scaffold could be converted into:

Affinity-based Probes: By attaching a reporter tag (e.g., biotin) or an immobilization resin, these probes can be used to isolate and identify binding partners from cell lysates.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) allows for the formation of a covalent bond between the probe and its target protein upon UV irradiation. mdpi.comenamine.netresearchgate.net This technique is powerful for irreversibly labeling target proteins in complex biological systems and identifying binding sites.

The development of such probes will be crucial for target identification, mechanism-of-action studies, and understanding the complex biology regulated by the targets of this promising class of compounds.

Q & A

What are the established synthetic routes for 3-(phenylthio)-1H-pyrrolo[2,3-b]pyridine, and how are reaction conditions optimized?

The compound is synthesized via electrophilic substitution. A key method involves reacting 7-azaindole (1H-pyrrolo[2,3-b]pyridine) with methyl phenyl sulfoxide activated by trifluoroacetic anhydride (TFAA) at −78°C in CH₂Cl₂. The reaction proceeds through a sulfonium intermediate, yielding this compound after quenching . Optimization includes strict temperature control to prevent side reactions and use of anhydrous solvents to enhance yield (typically 60–75%). Post-synthesis purification via silica gel chromatography ensures >95% purity.

How are structural and purity assessments conducted for this compound derivatives?

Purity is confirmed using HPLC (C18 column, acetonitrile/water gradient) and LC-MS. Structural characterization relies on ¹H/¹³C NMR and HRMS . For example:

  • ¹H NMR (DMSO-d₆): δ 12.40 (bs, NH), 8.39 (d, J = 2.2 Hz, HetH), 7.60 (m, PhH) .
  • HRMS : [M+H]⁺ calculated for C₁₃H₁₀N₂S: 233.0445; observed: 233.0443 .
    X-ray crystallography is used for absolute configuration determination in complex derivatives .

What in vitro models are used to evaluate the anticancer potential of this compound derivatives?

Derivatives are screened against cancer cell lines (e.g., diffuse malignant peritoneal mesothelioma, DMPM) using:

  • MTT/Proliferation assays : IC₅₀ values (e.g., 1.2–3.8 µM for compound 3f in DMPM) .
  • Apoptosis markers : Caspase-3/7 activation and survivin phosphorylation (Thr34) reduction via Western blot .
  • Kinase inhibition : Cyclin-dependent kinase 1 (CDK1) inhibition assessed via competitive binding assays .

How do structural modifications at the 3- and 5-positions influence biological activity and selectivity?

  • 3-Position : Sulfonyl or pyrimidinyl substitutions enhance kinase binding (e.g., FGFR1 inhibition via hydrogen bonding with D641 and G485) . Phenylthio groups improve membrane permeability but may reduce solubility .
  • 5-Position : Electron-withdrawing groups (e.g., Br, CF₃) increase electrophilicity, enhancing covalent binding to cysteine residues in kinases . Bulky substituents (e.g., 3,4-dimethoxyphenyl) improve selectivity by occupying hydrophobic pockets .
  • SAR Example : 3-(4-Pyrimidinyl)-4-fluoro derivatives show 10-fold higher FGFR1 inhibition (IC₅₀ = 8 nM) compared to unsubstituted analogs .

What computational tools are employed to predict target interactions and optimize derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., FGFR1, CDK1). Key interactions include π-π stacking with hinge regions (e.g., Phe489 in FGFR1) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : CoMFA/CoMSIA correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

How are contradictions in biological data resolved (e.g., divergent activity across cell lines)?

  • Mechanistic deconvolution : RNA sequencing identifies pathway-specific effects (e.g., MAPK vs. PI3K-AKT) .
  • Off-target profiling : Broad kinase screens (e.g., KINOMEscan) differentiate selective inhibitors from pan-kinase binders .
  • Metabolic stability : Microsomal assays (human liver microsomes) rule out false positives due to rapid degradation .

What strategies address poor aqueous solubility in pharmacological studies?

  • Prodrug design : Phosphate esters (e.g., 5-(1,3-dioxolan-2-yl) derivatives) improve solubility by 50-fold .
  • Nanoformulation : Liposomal encapsulation (e.g., DSPC/cholesterol) enhances bioavailability in murine xenograft models .
  • Co-solvent systems : DMSO/PEG400 mixtures (1:4 v/v) maintain solubility in in vivo dosing .

What in vivo models validate therapeutic efficacy, and how are dosing regimens optimized?

  • Xenograft models : Intraperitoneal administration of 3-(phenylthio) derivatives (10 mg/kg, 3×/week) reduces DMPM tumor volume by 58–75% .
  • PK/PD studies : LC-MS/MS quantifies plasma/tissue concentrations (Cmax = 1.2 µg/mL at 2 h post-dose) .
  • Toxicity : Maximum tolerated dose (MTD) determined via AST/ALT levels and histopathology .

How are regioselectivity challenges managed during halogenation or cross-coupling reactions?

  • Directed metallation : LDA/TMP bases direct bromination to the 5-position (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) .
  • Suzuki-Miyaura conditions : Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH/H₂O (90°C) achieves >90% yield for 3-aryl derivatives .
  • Protecting groups : 1-(Phenylsulfonyl) protection prevents N-arylation during Sonogashira couplings .

What emerging applications are explored beyond oncology (e.g., CNS disorders)?

  • Dopamine D4 receptor imaging : Fluorine-18 labeled derivatives (e.g., 3-[[4-(4-iodophenyl)piperazinyl]-methyl]) show PET/MRI compatibility for neuroimaging .
  • Antidepressant scaffolds : 3-(1,2,3,6-Tetrahydropyridin-4-yl) analogs modulate serotonin transporters (SERT) with Ki = 12 nM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.